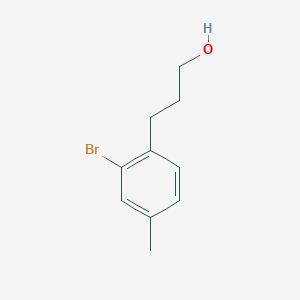

3-(2-Bromo-4-methylphenyl)propan-1-OL

Description

Contextual Significance within Aryl Alcohol Chemistry

Aryl alcohols, also known as aromatic alcohols, are a class of organic compounds where a hydroxyl (-OH) group is attached to a carbon atom of an alkyl side chain on an aromatic ring. wikipedia.org This structure distinguishes them from phenols, where the hydroxyl group is bonded directly to an aromatic carbon. wikipedia.orgechemi.com Aryl alcohols are significant in various fields; they are found in nature, produced by organisms like the yeast Candida albicans, and are components in beverages like beer. wikipedia.org In biotechnology, enzymes such as aryl-alcohol oxidases (AAOs) are studied for their ability to catalyze the oxidation of aryl alcohols to valuable aldehydes, a process with applications in green chemistry. nih.govresearchgate.net

Within this class, 3-(2-Bromo-4-methylphenyl)propan-1-ol stands out due to its specific substitution pattern. It is a trifunctional molecule, featuring:

An aryl ring, which is a common core in many pharmaceutical and material science compounds. wikipedia.org

A primary alcohol, which can be readily converted into other functional groups. libretexts.org

An aryl bromide, which is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.

This combination of functional groups in a single molecule allows for sequential, regioselective modifications, making it a highly useful synthon for creating diverse and complex target molecules. Its structure is particularly relevant in the synthesis of polysubstituted aromatic compounds, which are scaffolds of interest in drug discovery. google.com

Overview of Structural Features and Reactivity Potential

The structure of this compound dictates its chemical behavior and synthetic utility. The molecule consists of a propanol (B110389) chain attached to a benzene (B151609) ring at position 1, with a bromine atom at position 2 and a methyl group at position 4 of the ring.

Key Structural Features and Their Implications:

Primary Alcohol (-CH₂OH): The terminal hydroxyl group is a versatile functional handle. It can undergo oxidation to form 3-(2-bromo-4-methylphenyl)propanal (B12443363) or 3-(2-bromo-4-methylphenyl)propanoic acid. It can also act as a nucleophile in reactions like esterification and the Williamson ether synthesis to form ethers. libretexts.orgwikipedia.org The conversion of the alcohol to a better leaving group, for instance by reaction with thionyl chloride or phosphorus tribromide, facilitates nucleophilic substitution reactions. libretexts.org

Aryl Bromide (Ar-Br): The carbon-bromine bond on the aromatic ring is a primary site for reactivity. ncert.nic.in The bromine atom is a good leaving group in nucleophilic aromatic substitution under certain conditions, but its most significant role is as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new C-C, C-N, or C-O bonds at this position, enabling the connection of the aryl core to other molecular fragments.

Substituted Phenyl Ring: The ortho-bromo and para-methyl substituents influence the electronic properties and steric environment of the ring. The methyl group is weakly electron-donating, while the bromine atom is deactivating yet ortho, para-directing for electrophilic aromatic substitution, though such reactions are less common on highly functionalized rings. The relative positions of the substituents are crucial for the final three-dimensional structure of molecules derived from this intermediate.

The interplay of these functional groups allows for a planned synthetic sequence. For example, the alcohol can be protected while a cross-coupling reaction is performed on the aryl bromide, followed by deprotection and further transformation of the alcohol group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| Appearance | Information not widely available, likely a liquid or low-melting solid |

| CAS Number | 189931-09-5 |

Historical Development of Related Synthetic Pathways

The synthesis of functionalized aryl alcohols like this compound relies on a foundation of classical and modern organic reactions that have been developed over more than a century.

Historically, the construction of the carbon skeleton of such molecules would have relied on methods like the Grignard reaction . For instance, a Grignard reagent prepared from a bromotoluene derivative could react with an appropriate three-carbon electrophile like an epoxide or an aldehyde to form the propanol side chain. chemicalbook.com An alternative classical approach is the Friedel-Crafts acylation , where 2-bromo-4-methyltoluene could be acylated with propanoyl chloride in the presence of a Lewis acid, followed by reduction of the resulting ketone to the secondary alcohol and subsequent manipulations.

The introduction of the bromine onto the aromatic ring is typically achieved through electrophilic aromatic substitution . The bromination of an arene like toluene (B28343) can be accomplished using bromine in the presence of a Lewis acid catalyst. ncert.nic.in The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.

The most significant advancements relevant to the synthesis of complex molecules like this compound came with the development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. These methods, particularly those catalyzed by palladium and nickel, provided powerful and versatile tools for creating C(sp³)–C(sp²) bonds from precursors like aryl halides and alkyl organometallic reagents. princeton.edu More recent developments have focused on using more abundant starting materials; for example, methods have been developed for the direct cross-coupling of aryl carboxylic acids with alcohols to form the desired C(sp³)–C(sp²) linkage, showcasing the ongoing evolution of synthetic strategies. princeton.edu These modern methods offer milder reaction conditions and greater functional group tolerance, streamlining the synthesis of highly functionalized intermediates.

An in-depth analysis of the synthetic methodologies leading to the formation of this compound reveals a variety of strategic approaches. These methods primarily focus on the construction of the core carbon skeleton through carbon-carbon bond formation and the regioselective introduction of the halogen substituent onto the aromatic ring. This article delineates these synthetic pathways, categorized according to the provided outline.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromo-4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVDQJNISTWOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies and Reaction Kinetics

Detailed Reaction Mechanisms of Carbon-Carbon Coupling

The construction of the carbon skeleton in derivatives of 3-(2-Bromo-4-methylphenyl)propan-1-ol often involves advanced cross-coupling methodologies. Among the most powerful are transition metal-mediated reactions, particularly those that leverage dual catalytic systems to overcome the limitations of traditional methods.

The coupling of aryl halides, such as derivatives of 2-bromotoluene, with alkyl partners has been revolutionized by the merger of photoredox catalysis with nickel catalysis. nih.govrsc.org This dual catalytic approach provides a mild and efficient pathway for forming C(sp²)–C(sp³) bonds, a linkage present in many complex organic molecules. The reaction proceeds through two interconnected catalytic cycles: a photoredox cycle for radical generation and a nickel cross-coupling cycle. acs.orgmdpi.com

The generally accepted mechanism involves several key steps, although the exact sequence can depend on the specific substrates and ligands used. nih.govnih.gov The process typically begins with a Ni(0) complex, which undergoes oxidative addition with the aryl bromide (Ar-Br) to form a Ni(II)-aryl intermediate (Ar-Ni(II)-Br). mdpi.comnih.gov In parallel, a photocatalyst (PC), often an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*). acs.org This excited photocatalyst can then engage in a single-electron transfer (SET) event with a radical precursor (e.g., an alkyltrifluoroborate or an alcohol activated as an N-hydroxyphthalimide ester) to generate an alkyl radical. mdpi.comnih.gov

Two primary pathways are proposed for the subsequent steps:

Pathway A (Ni(0)/Ni(II)/Ni(III)): The photogenerated alkyl radical is trapped by the Ar-Ni(II)-Br species, forming a high-valent Ni(III) intermediate. mdpi.comnih.gov This Ni(III) complex then undergoes reductive elimination to release the desired cross-coupled product (Ar-Alkyl) and a Ni(I) species. acs.org The Ni(I) is then reduced back to the active Ni(0) catalyst by the reduced form of the photocatalyst, closing both catalytic cycles. acs.org

Pathway B (Ni(0)/Ni(I)/Ni(III)): Alternatively, the alkyl radical can be captured by the initial Ni(0) catalyst to form a Ni(I)-alkyl intermediate. mdpi.com This Ni(I) species then undergoes oxidative addition with the aryl bromide to form the same key Ni(III) intermediate, which proceeds to the product via reductive elimination. mdpi.comnih.gov

Computational studies have shown that both pathways can be energetically feasible and may operate concurrently, with the dominant pathway potentially influenced by the concentration of the alkyl radical and the nature of the nickel ligands. mdpi.comnih.gov The accessibility of multiple oxidation states (Ni(0), Ni(I), Ni(II), and Ni(III)) is a key feature of nickel's versatility in these transformations. nih.gov

Table 1: Key Species and Events in a Representative Ni/Photoredox Catalytic Cycle

| Step | Species Involved | Event | Oxidation State Change (Ni) |

| Ni Cycle Start | Ni(0)Lₙ, Ar-Br | Oxidative Addition | 0 → +2 |

| PC Cycle | PC, hv | Photoexcitation | - |

| Radical Generation | PC*, Radical Precursor | Single Electron Transfer (SET) | - |

| Radical Capture | Ar-Ni(II)-Br, Alkyl Radical | Radical Trapping | +2 → +3 |

| Product Formation | Ar-Ni(III)(Alkyl)-Br | Reductive Elimination | +3 → +1 |

| Catalyst Regen. | Ni(I)-Br, PC⁻ | Single Electron Transfer (SET) | +1 → 0 |

This table represents a simplified view of the Ni(0)/Ni(II)/Ni(III) pathway.

The involvement of radical intermediates is a defining characteristic of Ni/photoredox dual catalysis, distinguishing it from traditional two-electron cross-coupling pathways. nih.govresearchgate.net The generation of an open-shell alkyl radical via single-electron transfer from the excited photocatalyst is the entry point into the nickel cross-coupling cycle. mdpi.comresearchgate.net

The capture of this photogenerated radical by a nickel complex is an exceptionally rapid and efficient process, often termed single-electron transmetalation. researchgate.net This step is crucial as it avoids many of the challenges associated with traditional transmetalation, such as the need for pre-formed, often unstable, organometallic reagents. researchgate.netacs.org

Computational and experimental studies have provided significant insight into the behavior of these radical intermediates. For instance, density functional theory (DFT) calculations have explored the energetics of the radical adding to either a Ni(0) or a Ni(II) species, confirming the feasibility of both routes. nih.gov A critical finding is that the formation of the Ni(III) intermediate can be reversible; the complex may undergo homolysis of the Ni-alkyl bond to release the alkyl radical back into the solution. nih.gov This equilibrium between the Ni(III) species and the Ni(II)/radical pair can be faster than the subsequent reductive elimination step, a factor that has implications for reaction stereoselectivity. nih.gov The use of radical clocks and trapping agents has experimentally confirmed the presence of these cage-escaped radicals, supporting a mechanism that involves discrete radical intermediates rather than a fully concerted process. acs.org

Kinetics of Bromination and Functional Group Interconversion Processes

The synthesis of this compound involves two key transformations: the bromination of the aromatic ring and the potential interconversion of the alcohol functional group.

The bromination of an activated aromatic ring, such as a toluene (B28343) derivative, is a classic example of electrophilic aromatic substitution. The reaction kinetics are typically first-order with respect to the aromatic substrate. libretexts.org For a substrate like 4-methylphenyl propanol (B110389), the methyl and hydroxypropyl groups are both ortho-, para-directing. The regioselectivity, leading to bromination at the 2-position, is governed by the combined directing effects of these substituents. Theoretical analyses and experimental results show that strong π-donor substituents strongly favor para-bromination, while steric hindrance can direct the electrophile to a less crowded ortho position. nih.gov The rate of reaction is highly dependent on the brominating agent (e.g., Br₂, N-bromosuccinimide (NBS)) and the presence of a catalyst or specific solvent system. nih.gov

Functional group interconversion, such as the conversion of the primary alcohol in this compound to the corresponding bromide, is a common synthetic step. Using a reagent like phosphorus tribromide (PBr₃), the reaction proceeds via an Sₙ2 mechanism. byjus.comchadsprep.comchemistrysteps.com The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, converting it into a good leaving group (an O-PBr₂ species). byjus.comchadsprep.com A bromide ion, either from the reagent itself or added to the reaction, then acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion to displace the activated oxygen and form the alkyl bromide. chemistrysteps.com The kinetics of this Sₙ2 step mean the reaction works well for primary and secondary alcohols but is generally unsuitable for sterically hindered tertiary alcohols. chadsprep.com The rate is dependent on the concentrations of both the alcohol and the PBr₃ reagent.

Table 2: Kinetic and Mechanistic Features of Key Transformations

| Transformation | Reaction Type | Key Reagent Example | Mechanism | Kinetic Dependence |

| Aromatic Bromination | Electrophilic Aromatic Substitution | NBS / Br₂ | Arenium Ion Intermediate | First-order in substrate libretexts.org |

| Alcohol to Bromide | Nucleophilic Substitution | PBr₃ | Sₙ2 | Second-order (First-order in alcohol and PBr₃) |

Solvent Effects and Reaction Environment Impact on Mechanistic Pathways

The solvent is not merely an inert medium but plays a critical role in dictating the mechanistic pathway, rate, and selectivity of transition metal-catalyzed reactions. In the context of Ni/photoredox catalysis involving aryl bromides, solvent properties such as polarity and coordinating ability can significantly influence key elementary steps. nih.govchemrxiv.org

Oxidative Addition: The oxidative addition of an aryl halide to a Ni(0) center can proceed through different mechanisms, and the solvent can influence the preferred path. For polar substrates, the reaction often proceeds faster in more polar solvents, which can stabilize polar or ionic transition states. youtube.com However, for substrates with hydrogen-bond-donating groups, solvents with high hydrogen-bond basicity (like DMF or THF) can form intermolecular hydrogen bonds, increasing the electron density of the aromatic ring and thereby slowing the rate of oxidative addition. chemrxiv.org

Reductive Elimination: The product-forming reductive elimination step from a Ni(III) or Ni(II) center is also highly sensitive to the solvent environment. The rate of reductive elimination can be enhanced by additives or coordinating solvents that can stabilize the resulting lower-valent nickel complex. acs.org However, strong solvent coordination to the nickel center can also be inhibitory. For instance, analysis of Ni(III) complexes has shown that solvent dissociation can be a key factor in the rate-limiting step of subsequent reactions, with strongly coordinating solvents potentially hindering the process by stabilizing the Ni(III) intermediate. nih.gov In some cases, dissolving a square planar Ni(II) oxidative addition complex in a polar solvent like THF or acetonitrile (B52724) can induce isomerization to a different geometry (e.g., tetrahedral), which may have different reactivity. nih.gov

Catalyst Speciation and Stability: The solvent can affect the stability and speciation of the active catalyst. For example, cyclic voltammetry studies have shown that the reduction potential of nickel complexes and the stability of the resulting Ni(I) species can be highly dependent on the solvent. acs.org Coordinating solvents like N,N-dimethylacetamide (DMA) can coordinate to Ni(I) species, influencing their subsequent reactivity in the catalytic cycle. acs.org The choice of solvent can therefore determine whether the catalyst remains in a productive "on-cycle" state or diverts to an inactive "off-cycle" species. youtube.com

Derivatization and Further Chemical Transformations of 3 2 Bromo 4 Methylphenyl Propan 1 Ol

Transformations of the Primary Alcohol Functionality

The primary alcohol group is one of the most reactive sites on the molecule, readily undergoing etherification, esterification, and oxidation reactions.

Etherification and Esterification Reactions

The hydroxyl group of 3-(2-bromo-4-methylphenyl)propan-1-ol can be converted into an ether through several established methods. The Williamson ether synthesis, a classic and versatile method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the desired ether. masterorganicchemistry.comrsc.org The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF). rsc.org

Alternatively, etherification can occur via transition-metal-catalyzed cross-coupling reactions targeting the aryl bromide, where the alcohol acts as the nucleophile. Copper- and palladium-catalyzed systems are effective for coupling aryl halides with primary alcohols. organic-chemistry.org For instance, copper-catalyzed methods can facilitate the formation of an intramolecular ether (a chromane) if the conditions are suitable, or intermolecular ethers with other alcohols. nih.gov

Esterification is another fundamental transformation of the primary alcohol. Direct reaction with a carboxylic acid under acidic catalysis (Fischer esterification) yields the corresponding ester. chemicalforums.com Common catalysts include concentrated sulfuric acid. researchgate.net For substrates sensitive to strong acids, milder methods are available. N-bromosuccinimide (NBS) has been shown to catalyze the esterification of various acids with alcohols under neutral conditions, often with high yields. nih.gov

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents & Conditions | Product |

|---|

Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ncert.nic.in

Partial oxidation to the aldehyde, 3-(2-bromo-4-methylphenyl)propanal (B12443363), requires the use of milder oxidizing agents to prevent over-oxidation to the carboxylic acid. savemyexams.com Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation, typically in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). ncert.nic.in Another strategy is to use an excess of the alcohol and distill the more volatile aldehyde as it forms. youtube.com

Complete oxidation to the corresponding carboxylic acid, 3-(2-bromo-4-methylphenyl)propanoic acid, is achieved using strong oxidizing agents. savemyexams.comrsc.org Common reagents for this purpose include potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in the presence of aqueous sulfuric acid, often under reflux conditions to ensure the reaction goes to completion. ncert.nic.insavemyexams.com

Table 2: Oxidation Reactions of the Primary Alcohol

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇), H₂SO₄ | Aqueous solution, Heat (Reflux) |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to Room Temperature |

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions.

Further Cross-Coupling Applications (e.g., Suzuki, Sonogashira)

The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating C-C bonds.

The Suzuki-Miyaura coupling reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is highly versatile, tolerates a wide range of functional groups, and can be used to introduce various aryl, heteroaryl, alkenyl, or alkyl groups at the bromine-bearing position. libretexts.orgorganic-chemistry.org Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases like potassium carbonate or sodium carbonate. nih.govnih.gov

The Sonogashira coupling provides a direct route to arylalkynes by coupling the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base, such as triethylamine (B128534) or diethylamine. wikipedia.orgorganic-chemistry.org Copper-free methodologies have also been developed to avoid issues with homocoupling of the alkyne. organic-chemistry.orgnih.gov This reaction is instrumental in synthesizing conjugated systems. wikipedia.org

Table 3: Cross-Coupling Reactions of the Aryl Bromide

| Reaction Name | Coupling Partner | Catalysts & Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) salt, Amine Base | Arylalkyne derivative |

Nucleophilic Aromatic Substitution Variants

Classic nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile directly displaces a halide on an aromatic ring, typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The structure of this compound lacks such activating groups. Instead, it possesses electron-donating alkyl groups (the methyl and propanol (B110389) substituents), which destabilize the key intermediate required for the SNAr mechanism. Consequently, this compound is generally unreactive towards traditional SNAr reactions under standard conditions. Achieving substitution would necessitate extremely harsh conditions or alternative, metal-catalyzed pathways that proceed through different mechanisms, such as those involving oxidative addition to a metal center. pharm.or.jp

Modification of the Methyl Group on the Aromatic Ring

The methyl group attached to the benzene (B151609) ring can also be functionalized, most commonly through free-radical halogenation at the benzylic position. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) allows for the selective bromination of the methyl group to yield 3-(2-bromo-4-(bromomethyl)phenyl)propan-1-ol. ncert.nic.in

This benzylic bromide is a highly valuable intermediate itself. As an electrophile, it is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups, including cyanides, azides, alkoxides, and amines, thereby greatly expanding the synthetic utility of the original molecule.

Synthesis of Advanced Intermediates and Scaffolds

The strategic positioning of a primary alcohol and a bromo-aryl group within the this compound molecule makes it a versatile starting material for the synthesis of more complex chemical structures. Through various derivatization and cyclization strategies, this compound can be transformed into advanced intermediates and scaffolds that are of interest in medicinal chemistry and materials science. These transformations often involve intramolecular reactions to form heterocyclic ring systems or intermolecular coupling reactions to build larger molecular frameworks.

One of the most common strategies involves the intramolecular cyclization of this compound to form chromane (B1220400) derivatives. This can be achieved through reactions such as the Ullmann condensation, which is a copper-catalyzed conversion of aryl halides to aryl ethers. wikipedia.orgnih.govmdpi.com In this case, the alcohol acts as the nucleophile, and the bromo-aryl group as the electrophile, leading to the formation of a six-membered ether ring. The reaction is typically carried out in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgmdpi.com

Palladium-catalyzed reactions are also widely employed for the synthesis of complex molecules from aryl halides. researchgate.netdivyarasayan.orgnih.govmit.edu For instance, the intramolecular Heck reaction could be utilized if the alcohol is first oxidized to an aldehyde or converted to a derivative containing an olefin. More directly, palladium-catalyzed C-O cross-coupling reactions provide a modern alternative to the Ullmann condensation for the formation of aryl ethers. mit.edu These reactions often proceed under milder conditions and with a broader substrate scope.

Furthermore, the bromo-aryl moiety of this compound can participate in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination can be used to append different functional groups, leading to a wide array of derivatives. youtube.com These derivatized products can then be subjected to further transformations, including cyclization reactions, to generate diverse polycyclic scaffolds.

The following data tables illustrate potential synthetic transformations of this compound into advanced intermediates and scaffolds, based on established chemical principles.

Table 1: Intramolecular Cyclization to Chromane Scaffold

This table outlines a representative intramolecular cyclization of this compound to form a chromane derivative, a common scaffold in biologically active molecules. nih.gov

| Product | Reaction Type | Key Reagents | General Conditions |

| 6-Methylchromane | Intramolecular Ullmann Condensation | CuI, Cs₂CO₃ | High-boiling polar solvent (e.g., DMF, NMP), elevated temperature. wikipedia.orgmdpi.com |

| 6-Methylchromane | Palladium-Catalyzed C-O Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., a biarylphosphine), Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., Toluene (B28343), Dioxane), inert atmosphere. mit.edu |

Table 2: Derivatization and Subsequent Transformation

This table showcases a two-step sequence where the bromo-aryl group is first functionalized via a cross-coupling reaction, followed by a transformation of the propanol side chain to create more complex scaffolds like tetrahydroquinolines. The synthesis of tetrahydroquinolines often involves the reaction of an amino group with a carbonyl or alcohol functionality. nih.govnih.govorganic-chemistry.orgrsc.org

| Intermediate/Final Product | Reaction Sequence | Key Reagents & Conditions |

| 3-(2-Amino-4-methylphenyl)propan-1-ol | 1. Buchwald-Hartwig Amination | 1. Pd catalyst, ligand, NH₃ source, base (e.g., NaOtBu). |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 2. Intramolecular Cyclization (via oxidation and reductive amination or borrowing hydrogen catalysis) | 2. Oxidizing agent (e.g., PCC), then reducing agent (e.g., NaBH₃CN) OR Ruthenium or Iridium catalyst for borrowing hydrogen. nih.gov |

Table 3: Synthesis of Spirocyclic Scaffolds

Spirocyclic systems, where two rings share a single atom, are of increasing interest in drug discovery. nih.govnih.govresearchgate.net The derivatization of this compound can provide precursors for the synthesis of such complex three-dimensional structures.

| Target Scaffold | Synthetic Strategy | Potential Precursor from this compound | General Reaction |

| Spirochromane derivative | Annulation of a second ring onto a chromane intermediate. | 6-Methylchroman-4-one (obtained after oxidation of 6-methylchromane) | Knoevenagel condensation followed by Michael addition or other cyclization cascades. researchgate.net |

These examples highlight the utility of this compound as a building block for constructing a variety of advanced chemical scaffolds through well-established synthetic methodologies. The ability to perform both intramolecular cyclizations and intermolecular cross-coupling reactions makes it a valuable starting material for creating diverse molecular architectures.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous assignment of the complex structure of 3-(2-Bromo-4-methylphenyl)propan-1-ol. Through a combination of different NMR experiments, a complete picture of the proton and carbon framework can be assembled.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Analysis

One-dimensional NMR provides the foundational information for structural analysis by identifying the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the aliphatic protons of the propanol (B110389) chain, the methyl group protons, and the hydroxyl proton. The chemical shift (δ) of each signal is influenced by the electron density of its local environment. For instance, the aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity, or splitting pattern, of each signal, governed by the number of adjacent protons (n+1 rule), would reveal the connectivity between neighboring protons.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in the ¹³C-NMR spectrum are spread over a much wider range than in ¹H-NMR, which often allows for the resolution of all carbon signals. The aromatic carbons would resonate at lower field (δ 100-150 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the propanol chain and the methyl group would appear at a higher field.

Predicted ¹H and ¹³C NMR Data:

While specific experimental data is not publicly available, a predicted assignment of the ¹H and ¹³C NMR spectra for this compound is presented below based on established chemical shift values and substituent effects.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |

| 1 | ~3.7 | ~62 | t | 2H |

| 2 | ~1.9 | ~32 | m | 2H |

| 3 | ~2.8 | ~35 | t | 2H |

| 1' | - | ~140 | - | - |

| 2' | - | ~125 | - | - |

| 3' | ~7.4 | ~133 | d | 1H |

| 4' | - | ~138 | - | - |

| 5' | ~7.1 | ~130 | d | 1H |

| 6' | ~7.0 | ~128 | s | 1H |

| 4'-CH₃ | ~2.3 | ~21 | s | 3H |

| 1-OH | Variable | - | s (broad) | 1H |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

Two-Dimensional NMR Techniques for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. These techniques provide information about which atoms are connected through chemical bonds and which are close to each other in space.

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the propanol chain (H-1, H-2, and H-3), confirming their sequential connectivity. For example, a cross-peak between the triplet at ~3.7 ppm (H-1) and the multiplet at ~1.9 ppm (H-2) would establish their adjacent relationship. Similarly, a correlation between H-2 and H-3 would be observed. In the aromatic region, correlations between adjacent protons (e.g., H-5' and H-6') would help in their unambiguous assignment.

HSQC (or HMQC) is a heteronuclear correlation experiment that maps the correlation between a proton and the carbon atom to which it is directly attached. This is an invaluable tool for assigning the carbon signals based on the already assigned proton signals. For this compound, the HSQC spectrum would show a correlation peak for each C-H bond. For example, the proton signal at ~3.7 ppm (H-1) would correlate with the carbon signal at ~62 ppm (C-1). This experiment would definitively link the proton and carbon signals for the propanol chain, the aromatic ring, and the methyl group.

HMBC is another powerful heteronuclear correlation technique that reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH couplings). This experiment is particularly useful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). In the context of this compound, HMBC would be instrumental in establishing the connection between the propanol side chain and the aromatic ring. For instance, the protons at C-3 (~2.8 ppm) would show a correlation to the aromatic carbons C-1', C-2', and C-6'. Similarly, the methyl protons (~2.3 ppm) would show correlations to C-3', C-4', and C-5' of the aromatic ring, confirming the position of the methyl group. The quaternary carbons (C-1', C-2', and C-4') would also be identified through their correlations to various protons.

NOESY is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This is based on the Nuclear Overhauser Effect (NOE). For this compound, a NOESY experiment could provide crucial information about the conformation of the propanol side chain relative to the aromatic ring. For example, a cross-peak between the protons at C-3 and the proton at C-6' would indicate their spatial proximity, providing insights into the preferred rotational conformation around the C-3 to C-1' bond.

By systematically applying this suite of one- and two-dimensional NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Total Correlation Spectroscopy (TOCSY) for Spin Systems

Total Correlation Spectroscopy (TOCSY) is a powerful 2D NMR technique that establishes correlations between all protons within a spin system, not just those that are directly coupled. In the context of this compound, a TOCSY experiment would be instrumental in confirming the integrity of the propyl chain and identifying the protons on the aromatic ring as belonging to a single, coupled network.

Two distinct spin systems are expected for this molecule:

The Propan-1-ol Chain: The protons of the propyl group (at C1, C2, and C3) form a continuous spin system. The TOCSY spectrum would display cross-peaks connecting the triplet signal of the C1 methylene (B1212753) protons (H-1, ~3.6 ppm) to the multiplet of the C2 methylene protons (H-2, ~1.8 ppm), and further to the triplet of the C3 methylene protons (H-3, ~2.7 ppm). Crucially, a cross-peak between H-1 and H-3 would also be visible, which is a key feature of TOCSY that distinguishes it from COSY.

The Aromatic Ring: The three protons on the substituted benzene (B151609) ring constitute a second, independent spin system. The TOCSY experiment would show correlations between all three aromatic protons (H-3', H-5', and H-6'), confirming their presence on the same aromatic ring.

The absence of TOCSY correlations between the propyl chain protons and the aromatic protons would definitively confirm that they are separated by the quaternary carbon at the C1' position of the phenyl ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

The molecular ion [M]⁺ peak would appear as a doublet with approximately equal intensity, which is characteristic of compounds containing a single bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The expected molecular weight is 229.11 g/mol . chembk.com The fragmentation would likely proceed through pathways such as the loss of water from the alcohol, cleavage of the propyl chain, and loss of the bromine atom.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br isotope) | Proposed Fragment Ion | Structural Formula |

| 228/230 | [M]⁺ | [C₁₀H₁₃BrO]⁺ |

| 210/212 | [M - H₂O]⁺ | [C₁₀H₁₁Br]⁺ |

| 185/187 | [M - C₃H₆O]⁺ | [C₇H₆Br]⁺ |

| 171 | [M - Br]⁺ | [C₁₀H₁₃O]⁺ |

| 105 | [C₇H₆CH₂]⁺ | [C₈H₈]⁺ |

| 43 | [C₃H₇]⁺ | [CH₃CH₂CH₂]⁺ |

| 31 | [CH₂OH]⁺ | [CH₂OH]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule with great confidence. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₃BrO. The high resolution distinguishes the exact mass of the compound from other molecules that might have the same nominal mass. This technique is crucial for the unambiguous identification of new compounds or for the verification of standards. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) | Observed Exact Mass (Da) |

| C₁₀H₁₃⁷⁹BrO | [M]⁺ | 228.01498 | To be determined experimentally |

| C₁₀H₁₃⁸¹BrO | [M]⁺ | 229.99933 | To be determined experimentally |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, alkyl, and aromatic moieties, as well as the carbon-bromine bond. rasayanjournal.co.in

The spectrum would be characterized by a broad O-H stretching band, sharp C-H stretching bands for both aliphatic and aromatic protons, and distinct peaks in the fingerprint region corresponding to C-O stretching, C-Br stretching, and aromatic ring vibrations. researchgate.netnih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1470-1430 | C-H bend | Aliphatic (CH₂) |

| 1260-1000 | C-O stretch | Primary alcohol |

| 850-750 | C-H out-of-plane bend | Substituted benzene |

| 650-550 | C-Br stretch | Alkyl/Aryl halide |

X-ray Crystallography for Solid-State Structure Determination (if applicable to related compounds)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the analysis of closely related structures, such as other phenylpropanol derivatives, can offer valuable insights. evitachem.com

Should a crystal structure be obtained, it would unequivocally confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. Furthermore, it would reveal the conformation of the propanol side chain relative to the phenyl ring and detail the packing of the molecules in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding (from the hydroxyl group) and halogen bonding (from the bromine atom). The study of crystal structures of similar brominated compounds has shown the importance of these interactions in directing the solid-state assembly. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no published Density Functional Theory (DFT) studies specifically investigating the electronic structure and reactivity of 3-(2-Bromo-4-methylphenyl)propan-1-ol. Such a study would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors to predict the molecule's behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations would be instrumental in understanding the conformational landscape of this molecule, identifying its most stable three-dimensional structures, and analyzing its dynamic behavior over time.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational predictions of spectroscopic parameters, such as NMR chemical shifts, for this compound are not available. Theoretical calculations are often used to complement experimental spectroscopic data, aiding in the structural elucidation of new compounds.

Modeling of Transition States and Reaction Energy Profiles

There are no published studies on the modeling of transition states and reaction energy profiles for chemical transformations involving this compound. This type of analysis is crucial for understanding reaction mechanisms and kinetics.

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Design

No Quantitative Structure-Reactivity Relationship (QSAR) models have been developed that include this compound. QSAR studies are used to correlate the structural or property descriptors of compounds with their chemical reactivity, which is valuable in the predictive design of new molecules with desired properties.

Advanced Synthetic Applications and Utility in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of the bromo and hydroxyl functionalities on the 3-(2-Bromo-4-methylphenyl)propan-1-ol scaffold makes it an important intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. The aryl bromide moiety is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents, while the primary alcohol can be readily oxidized or converted into other functional groups.

A notable example of its utility is in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia. A novel and efficient synthesis of this compound has been developed specifically for its role as a key intermediate in the preparation of Tolvaptan. vapourtec.com In this synthetic route, the compound is coupled with 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (B69853) using a palladium catalyst and a phosphine (B1218219) ligand, demonstrating its crucial role in constructing the core structure of the drug. vapourtec.com This application underscores the importance of this compound in accessing complex and medicinally relevant molecules.

The table below summarizes the key reaction in which this compound serves as a pivotal intermediate.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Application | Reference |

| This compound | 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one | Palladium catalyst, phosphine ligand | Key intermediate for Tolvaptan | Pharmaceutical Synthesis | vapourtec.com |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for the preparation of enantiomerically pure pharmaceuticals. While the direct stereoselective synthesis of chiral derivatives starting from this compound is not extensively documented in the literature, the principles of asymmetric synthesis can be applied to its structure. The propan-1-ol side chain offers a site for the introduction of chirality.

General strategies for the stereoselective synthesis of chiral alcohols or their derivatives, which could be adapted for this compound, include:

Enzymatic Resolution: The racemic alcohol could be resolved using lipases or other hydrolases that selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol and the acylated product.

Asymmetric Reduction: A prochiral ketone, obtained by the oxidation of this compound, could be asymmetrically reduced to the corresponding chiral alcohol using chiral reducing agents such as those derived from boranes (e.g., CBS catalysts) or through catalytic hydrogenation with chiral catalysts.

Chiral Pool Synthesis: Starting from a readily available chiral building block, a synthetic sequence could be designed to construct the desired chiral derivative of this compound.

The stereoselective synthesis of functionalized piperidines, for instance, has been achieved with high diastereoselectivity through aza-Diels-Alder reactions, a testament to the power of stereoselective methods in creating complex chiral molecules. libretexts.org Similarly, practical and highly stereoselective syntheses of a wide array of chiral α-amino acids have been realized through asymmetric phase-transfer catalysis. These established methodologies provide a conceptual framework for the future development of stereoselective routes to chiral derivatives of this compound.

Integration into Multi-Step Organic Synthesis Strategies

The successful incorporation of a building block into a multi-step synthesis relies on its compatibility with a range of reaction conditions and its ability to be transformed into various other functional groups. This compound is well-suited for such integrations due to the orthogonal reactivity of its bromo and hydroxyl groups.

A reported synthesis of this compound itself illustrates a multi-step approach. vapourtec.com The synthesis commences with the O-allylation of 2-bromo-4-methylphenol (B149215) with allyl bromide. This is followed by a Claisen rearrangement of the resulting allyl ether, and finally, a reduction of the allyl double bond to furnish the target propan-1-ol. vapourtec.com This three-step sequence highlights the planned transformations required to arrive at the desired intermediate.

Once synthesized, this compound can be further elaborated in multi-step sequences. For example, the hydroxyl group can be protected to allow for selective manipulation of the aryl bromide. Subsequently, the bromide can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. Following the coupling reaction, the protecting group on the alcohol can be removed, and the hydroxyl group can be further functionalized, for instance, by oxidation to an aldehyde or carboxylic acid, or conversion to an amine. This strategic flexibility is a hallmark of a valuable building block in multi-step synthesis.

The table below outlines a potential multi-step synthetic sequence starting from this compound.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Protection of alcohol | e.g., TBDMSCl, imidazole | 1-((tert-butyldimethylsilyl)oxy)-3-(2-bromo-4-methylphenyl)propane |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 1-((tert-butyldimethylsilyl)oxy)-3-(2-aryl-4-methylphenyl)propane |

| 3 | Deprotection | e.g., TBAF | 3-(2-Aryl-4-methylphenyl)propan-1-ol |

| 4 | Oxidation | e.g., PCC, DMP | 3-(2-Aryl-4-methylphenyl)propanal or propanoic acid |

Development of Novel Methodologies Using this compound as a Model Substrate

The development of new synthetic methods often relies on the use of model substrates to establish the scope and limitations of a new transformation. While specific studies employing this compound as a model substrate are not widely reported, its structural features make it a suitable candidate for such investigations. For instance, the presence of both a nucleophilic hydroxyl group and an electrophilic aryl bromide in the same molecule could allow it to be used in the development of novel intramolecular cyclization reactions.

Research on closely related structures can provide insights into the potential of this compound in methodological studies. For example, a series of novel 3-(2-bromo-4-methylphenyl)propanoic acid derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net This study involved the multi-step synthesis of these derivatives starting from 2-bromo-4-methylphenol and explored their structure-activity relationships. researchgate.net The findings from such research can guide the design of new molecules with desired biological properties, and the synthetic strategies developed can be applied to other related starting materials, including this compound.

The investigation of new catalytic systems for cross-coupling reactions could also benefit from using this compound as a substrate. The efficiency of new palladium, copper, or nickel catalysts for Suzuki, Heck, or Buchwald-Hartwig amination reactions could be tested using the aryl bromide of this compound. The outcome of such reactions would provide valuable data on the catalyst's activity and functional group tolerance.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The compound 3-(2-Bromo-4-methylphenyl)propan-1-ol is primarily recognized within the current scientific landscape as a valuable synthetic intermediate or building block. Its bifunctional nature, possessing both a reactive aryl bromide and a primary alcohol, makes it a versatile precursor for the synthesis of more complex molecular architectures. Research involving this compound is typically not focused on the molecule itself, but rather its application in constructing target molecules for medicinal chemistry and materials science.

Patents and synthetic procedures indicate its use as a key intermediate in the synthesis of various biologically active compounds and functional materials. For instance, related structures like 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) are crucial for the synthesis of Ivabradine, highlighting the importance of the brominated phenylpropane scaffold in pharmaceuticals. google.com The primary research focus is on leveraging its two functional groups for sequential or orthogonal chemical modifications. The aryl bromide moiety is an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the primary alcohol can undergo a variety of transformations such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Identification of Research Gaps and Challenges

Despite its utility, several research gaps and challenges persist. There is a notable lack of published data on the specific physicochemical properties and comprehensive spectroscopic characterization of this compound. Furthermore, its direct biological activity profile remains largely unexplored, as it is typically considered a synthetic precursor rather than a final product.

From a synthetic standpoint, a significant challenge lies in the development of highly efficient, regioselective, and environmentally benign methods for its preparation. Traditional multi-step syntheses can be inefficient, and greener alternatives are needed. For example, the synthesis of related aryl halides can involve hazardous reagents like molecular bromine or require metal catalysts. chu.edu.cnmdpi.comprepchem.com A key challenge is the selective functionalization of one group in the presence of the other, requiring careful selection of protective groups or reaction conditions that offer high chemoselectivity. For instance, performing a cross-coupling reaction on the aryl bromide without affecting the alcohol requires catalysts and conditions that are tolerant of the free hydroxyl group. acs.org

Prospective Avenues for Synthetic Innovation

The synthetic potential of this compound is vast and offers numerous avenues for innovation. The aryl bromide is a prime site for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

Cross-Coupling Reactions: This molecule is an ideal substrate for Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. nih.govnih.gov These reactions would allow for the introduction of diverse aryl, vinyl, alkynyl, and amino substituents, respectively, at the 2-position of the phenyl ring, rapidly generating molecular complexity. The development of novel palladium or nickel catalysts that operate under mild conditions and are tolerant of the alcohol functionality would be highly beneficial. wikipedia.org

Derivatization of the Propanol (B110389) Chain: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, opening up another dimension of chemical space. The aldehyde could be used in condensations, reductive aminations, or Wittig-type reactions. The carboxylic acid could be converted to amides, esters, or other acid derivatives.

Intramolecular Cyclizations: Following a cross-coupling reaction, the newly introduced group and the propanol side chain could be used in intramolecular cyclization reactions to construct novel heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Emerging Methodologies for Aryl-Bromo-Propanol Systems

The broader field of organic synthesis is continually producing new methodologies that could be applied to aryl-bromo-propanol systems like the title compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. mdpi.com This could enable novel C-H arylation reactions or couplings with radical acceptors, providing alternatives to traditional transition-metal-catalyzed methods.

C-H Activation/Functionalization: While this molecule already possesses a bromine handle for coupling, emerging C-H activation strategies could offer new ways to functionalize the aromatic ring or even the alkyl chain. nih.govacs.org For example, a directing-group strategy could potentially functionalize the C-H bonds ortho to the existing substituents.

Flow Chemistry: For the synthesis of aryl bromides, flow chemistry presents a safer and more sustainable alternative to batch processes, especially when using hazardous reagents like bromine. mdpi.com Implementing flow-based continuous processes for the synthesis and subsequent functionalization of this compound could improve safety, scalability, and efficiency.

Novel Catalytic Systems: Research into new ligand designs and more robust catalysts, including those based on earth-abundant metals like nickel or copper, continues to push the boundaries of cross-coupling reactions. acs.orgnih.gov These advancements will likely lead to more efficient and economical ways to utilize aryl-bromo-propanol building blocks in synthesis. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromo-4-methylphenyl)propan-1-OL, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via bromination of precursor phenols or aryl ethers. A documented method involves catalytic intramolecular arylation under continuous flow systems, which ensures precise temperature control and scalability . Alternative approaches include bromination using iron(III) bromide as a Lewis acid catalyst at ambient conditions, though reaction duration must be optimized to balance yield (targeting >90%) and purity . Key parameters include:

- Catalyst selection : Lewis acids (e.g., FeBr₃) enhance electrophilic aromatic substitution.

- Solvent system : Polar aprotic solvents (e.g., DCM) improve bromine activation.

- Temperature : Controlled ambient to 50°C to avoid side reactions like debromination.

Q. How can researchers characterize the molecular structure and purity of this compound?

Structural elucidation requires:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons) and propanol backbone (δ ~3.6 ppm for -OH and δ ~1.8 ppm for methyl groups) .

- Mass spectrometry : ESI-MS or GC-MS to verify molecular weight (theoretical: ~229.09 g/mol) and detect impurities like dehalogenated byproducts.

- X-ray crystallography : For absolute stereochemical confirmation in crystalline derivatives (e.g., related bromophenyl compounds in ).

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromo-4-methylphenyl group influence reactivity in cross-coupling reactions?

The bromine atom at the 2-position creates steric hindrance, limiting accessibility for nucleophilic attack, while the methyl group at the 4-position donates electron density via hyperconjugation, modulating aryl ring reactivity. For example:

- Suzuki-Miyaura coupling : The bromine acts as a leaving group, but steric constraints may reduce coupling efficiency compared to para-substituted analogs. Use of bulky ligands (e.g., SPhos) improves yields in such cases .

- Buchwald-Hartwig amination : Electronic effects from the methyl group enhance catalytic C-N bond formation, as observed in related propanol derivatives .

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Discrepancies in physical data (e.g., melting points ranging from liquid to semi-solid states) arise from polymorphic forms or purity variations. To address this:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions and confirm thermal stability.

- HPLC-PDA : Quantify impurities (e.g., residual bromination catalysts) that alter solubility profiles .

- Comparative studies : Cross-reference with structurally analogous compounds like 3-(4-chlorophenyl)propan-1-ol (melting point: ~25–30°C) to validate trends .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations assess:

- LogP values : Predict membrane permeability (experimental logP ~2.5 for bromophenyl propanols ).

- Docking simulations : Evaluate interactions with biological targets (e.g., serotonin receptors, as seen in indole-propanol analogs ).

- ADMET profiles : Model toxicity risks linked to bromine bioaccumulation or metabolic oxidation pathways.

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry scaffold design?

This compound serves as a versatile intermediate:

- Pharmaceutical precursors : Convert to amines via reductive amination for bioactive molecules (e.g., β-blocker analogs ).

- Prodrug synthesis : Esterification of the hydroxyl group enhances bioavailability, as demonstrated in chlorophenyl-propanol derivatives .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Critical considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.